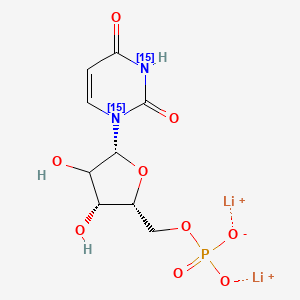
Uridine 5'-monophosphate-15N2 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-monophosphate-15N2 (dilithium) is a nitrogen-15 labeled form of uridine 5’-monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is particularly significant in research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and molecular interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Uridine 5’-monophosphate-15N2 (dilithium) can be synthesized through a multi-step process involving the incorporation of nitrogen-15 into uridine. The synthesis typically starts with the preparation of uridine, followed by phosphorylation to obtain uridine 5’-monophosphate. The nitrogen-15 labeling is introduced during the synthesis of the uridine precursor .
Industrial Production Methods
Industrial production of uridine 5’-monophosphate-15N2 (dilithium) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine 5’-monophosphate-15N2 (dilithium) undergoes various chemical reactions, including:
Oxidation: Conversion to uridine diphosphate and uridine triphosphate.
Reduction: Formation of dihydrouridine derivatives.
Substitution: Nucleophilic substitution reactions at the phosphate group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxylamine. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various substituted uridine derivatives .
Applications De Recherche Scientifique
Uridine 5’-monophosphate-15N2 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand nucleotide synthesis and degradation pathways.
Biology: Helps in studying RNA synthesis and function, as well as nucleotide metabolism in cells.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cognitive enhancement.
Industry: Utilized in the production of stable isotope-labeled compounds for pharmaceutical research and development
Mécanisme D'action
Uridine 5’-monophosphate-15N2 (dilithium) exerts its effects by participating in nucleotide metabolism. It serves as a precursor for the synthesis of uridine diphosphate and uridine triphosphate, which are essential for RNA synthesis and various cellular processes. The nitrogen-15 labeling allows for precise tracking of its metabolic fate and interactions within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine 5’-monophosphate: The non-labeled form, commonly used in nucleotide metabolism studies.
Uridine diphosphate: A higher phosphorylated form involved in glycosylation reactions.
Uridine triphosphate: A triphosphate form essential for RNA synthesis
Uniqueness
Uridine 5’-monophosphate-15N2 (dilithium) is unique due to its stable isotope labeling, which provides a powerful tool for studying metabolic pathways with high precision. This labeling allows researchers to differentiate between endogenous and exogenous sources of uridine, facilitating detailed investigations into nucleotide metabolism and function .
Propriétés
Formule moléculaire |
C9H11Li2N2O9P |
|---|---|
Poids moléculaire |
338.1 g/mol |
Nom IUPAC |
dilithium;[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;; |
Clé InChI |
VZKHMAVADRKKIM-BXRRZPCLSA-L |
SMILES isomérique |
[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])[O-])O)O |
SMILES canonique |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


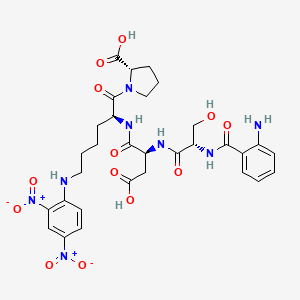
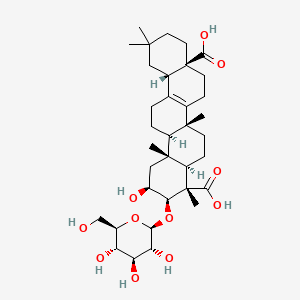
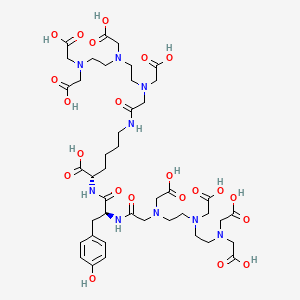
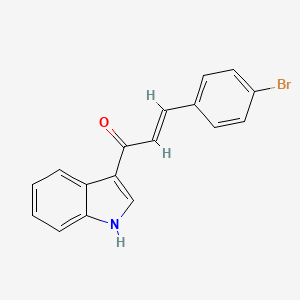
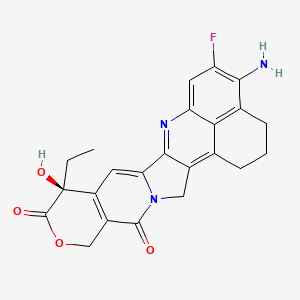
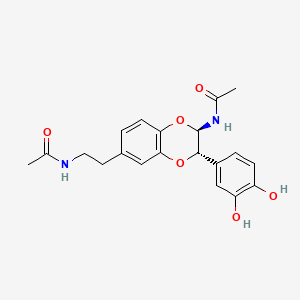
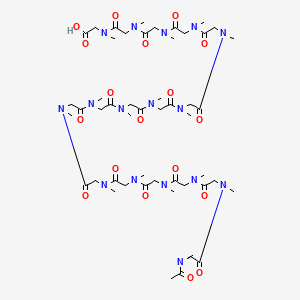
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
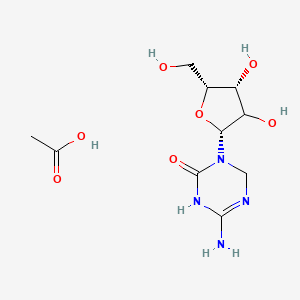
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)


